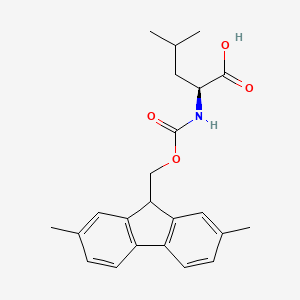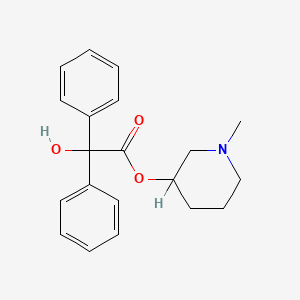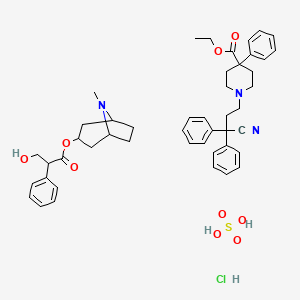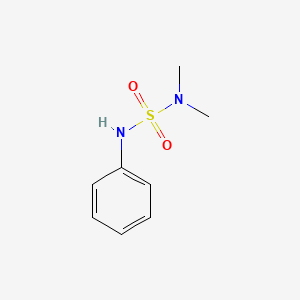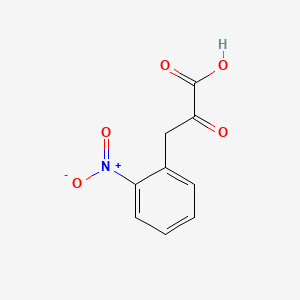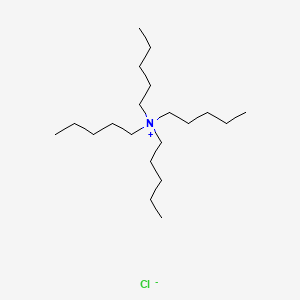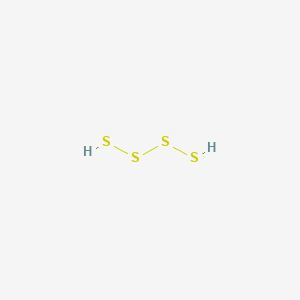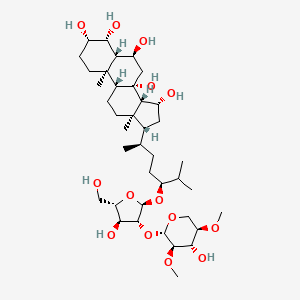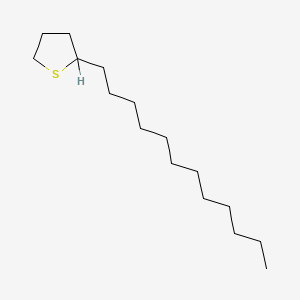
2-N-Dodecyltetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Dodecyltetrahydrothiophene is a member of tetrahydrothiophenes.
Wissenschaftliche Forschungsanwendungen
Biodegradability in Petroleum
Research by Fedorak et al. (1988) found that 2-N-Dodecyltetrahydrothiophene (DTHT) is biodegradable. This was demonstrated in studies involving gram-positive, n-alkane-degrading bacterial isolates, where the alkyl side chains of DTHT were oxidized, and the major intermediates found were 2-tetrahydrothiophenecarboxylic acid (THTC) and 2-tetrahydrothiopheneacetic acid (THTA).
Enhancing Skin Penetration
Aoyagi et al. (1992) in their study, "Preparations of cyclic sulfoxide derivatives and their evaluation as transdermal penetration enhancers," explored the application of derivatives of 2-N-Dodecyltetrahydrothiophene in enhancing the skin penetration of drugs. They found that compounds with dodecyl and hexadecyl groups significantly improved the penetration of drugs through the skin.
Use in Photolysis and Environmental Impact
Research on the photochemical degradation of compounds in surfactant solutions, including studies by Shi et al. (1997), has relevance to 2-N-Dodecyltetrahydrothiophene. This research provides insights into how compounds similar to 2-N-Dodecyltetrahydrothiophene behave under environmental conditions, particularly in aquatic systems.
Electronic Applications
Leenen et al. (2010) investigated "Benzo[1,2-b:4,5-b′]dithiophene-based copolymers applied in bottom-contact field-effect transistors," which indicates the potential application of 2-N-Dodecyltetrahydrothiophene in the field of electronics, particularly in the development of field-effect transistors.
Biomedical Applications
Studies like the one by Li et al. (2008), "Preparation of a hydrophobic polythiophene film to improve protein adsorption and proliferation of PC 12 cells," demonstrate the potential biomedical applications of compounds related to 2-N-Dodecyltetrahydrothiophene. These compounds can be used to create surfaces that improve protein adsorption and cell proliferation, indicating possible use in medical device manufacturing.
Environmental Safety and Toxicity
Research into the effects of various compounds on aquatic species, as explored by Nunes et al. (2005) in "Acute toxicity of widely used pharmaceuticals in aquatic species," can provide insights into the environmental safety and potential toxicity of compounds similar to 2-N-Dodecyltetrahydrothiophene.
Eigenschaften
CAS-Nummer |
78313-84-5 |
|---|---|
Produktname |
2-N-Dodecyltetrahydrothiophene |
Molekularformel |
C16H32S |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
2-dodecylthiolane |
InChI |
InChI=1S/C16H32S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
OGNMSZFPUKYWMR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1CCCS1 |
Kanonische SMILES |
CCCCCCCCCCCCC1CCCS1 |
Synonyme |
2-DO-TTH 2-n-dodecyltetrahydrothiophene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



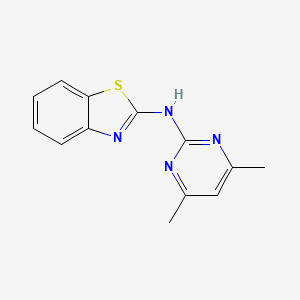
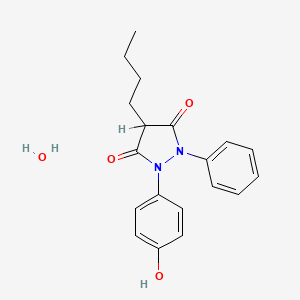
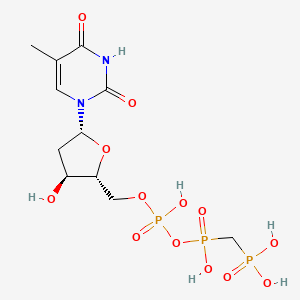
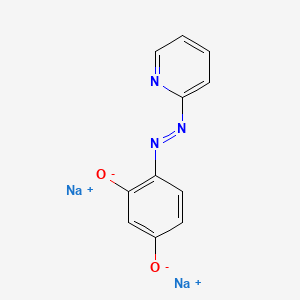
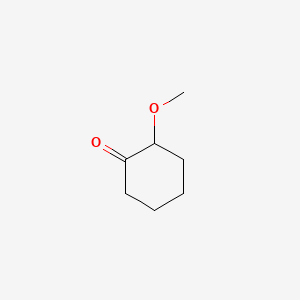
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
